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Introduction

LY345899 is a potent dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2
(MTHFD1 and MTHFD?2), key enzymes in one-carbon metabolism.[1][2] This metabolic
pathway is crucial for the synthesis of nucleotides and other essential biomolecules required for
rapid cell proliferation, a hallmark of cancer.[2][3] MTHFD2 is particularly overexpressed in
various cancer types while having low to undetectable levels in normal adult tissues, making it
an attractive therapeutic target.[3] Preclinical studies using animal models, particularly
xenografts, have demonstrated the anti-tumor efficacy of LY345899, highlighting its potential as
a cancer therapeutic.

These application notes provide a comprehensive overview of the administration of LY345899
in animal models of cancer, including detailed protocols, quantitative efficacy data, and visual
representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting One-Carbon
Metabolism

LY345899 exerts its anti-cancer effects by inhibiting MTHFD1 and MTHFD2, thereby disrupting
the one-carbon metabolic pathway. This pathway is essential for the de novo synthesis of
purines and thymidylate, the building blocks of DNA and RNA. In cancer cells, there is a high
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demand for these molecules to support continuous proliferation. By blocking MTHFD1/2,
LY345899 depletes the intracellular pool of one-carbon units, leading to cell cycle arrest and
apoptosis in rapidly dividing cancer cells.

MTHFD1/2 Signaling Pathway in Cancer
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Caption: Inhibition of MTHFD1/2 by LY345899 disrupts one-carbon metabolism.
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Quantitative Data Presentation

The anti-tumor efficacy of LY345899 has been evaluated in various preclinical cancer models.

The following tables summarize the key quantitative data from these studies.

ble 1- In Vi hibi ity of L Y34589¢

Target IC50 (nM) Assay Type Reference
MTHFD1 96 Enzymatic Assay
MTHFD2 663 Enzymatic Assay

Table 2: In Vivo Efficacy of LY345899 in Xenograft

Models

. Treatment L
Cancer Type Animal Model Key Findings Reference
Protocol
Statistically
significant
5-10 mg/kg, suppression of
_ _ intraperitoneal tumor growth.
Colorectal Patient-Derived o
injection, 5 Mean tumor
Cancer Xenograft (PDX) )
days/week for 4 weight: 0.74 mg
weeks (LY345899) vs.
1.83 mg
(vehicle).
Cell Line-Derived Decreased tumor
Colorectal N
Xenograft Not specified volume and
Cancer _
(SW620, LoVo) metastasis.

Breast Cancer Not specified

Not specified

Impaired tumor

growth.

Experimental Protocols

The following protocols provide a general framework for the administration of LY345899 in

mouse xenograft models. These should be adapted based on specific experimental
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requirements and institutional animal care and use guidelines.

Protocol 1: Preparation of LY345899 for Intraperitoneal
Injection

Materials:

LY345899 powder

Dimethyl sulfoxide (DMSO), sterile

Phosphate-buffered saline (PBS) or 0.9% Saline, sterile

Sterile microcentrifuge tubes

Sterile syringes and needles

Procedure:

Vehicle Preparation: A common vehicle for similar compounds involves a mixture of DMSO
and an aqueous solution. For example, a vehicle consisting of 10% DMSO, 40% PEG300,
5% Tween-80, and 45% saline has been used for other MTHFD inhibitors. A simpler vehicle
of DMSO and saline can also be prepared. The final concentration of DMSO should be kept
low to minimize toxicity.

Stock Solution Preparation:

o Calculate the required amount of LY345899 based on the desired final concentration and
volume.

o Dissolve the LY345899 powder in a minimal amount of sterile DMSO to create a
concentrated stock solution. Ensure complete dissolution by vortexing.

Working Solution Preparation:

o On the day of injection, dilute the stock solution with sterile PBS or saline to the final
desired concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse with an
injection volume of 100 uL, the final concentration would be 2 mg/mL.
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o Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and
vortexing can be applied. Prepare the working solution fresh for each day of dosing.

Protocol 2: Administration of LY345899 in a Colorectal
Cancer Xenograft Model

Animal Model:

e Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are typically used for establishing
xenografts.

Xenograft Establishment:
e Cell Line-Derived Xenograft (CDX):
o Culture colorectal cancer cells (e.g., SW620, LoVo) under standard conditions.

o Harvest and resuspend the cells in a sterile medium or PBS, often mixed with Matrigel, to
a final concentration of 1-5 x 1076 cells per 100-200 pL.

o Subcutaneously inject the cell suspension into the flank of the mice.
o Patient-Derived Xenograft (PDX):
o Obtain fresh tumor tissue from colorectal cancer patients under sterile conditions.

o Mechanically or enzymatically dissociate the tissue into small fragments or single-cell
suspensions.

o Implant the tumor fragments or cell suspension subcutaneously into the flank of the mice.
Treatment Protocol:
» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

o Randomize the mice into treatment and control (vehicle) groups.
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o Administer LY345899 via intraperitoneal injection at a dose of 5-10 mg/kg, 5 days a week for
4 weeks.

e Administer an equivalent volume of the vehicle solution to the control group following the
same schedule.

Monitoring and Endpoints:

e Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate
tumor volume using the formula: (Length x Width?) / 2.

» Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of
toxicity.

 Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

o Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight
measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Visualization
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Caption: Workflow for in vivo efficacy testing of LY345899 in xenograft models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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